5-(Fluorosulfonyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-fluorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLYPOJHVLGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Fluorosulfonyl Furan 2 Carboxylic Acid
Reactions Involving the Fluorosulfonyl Group
The fluorosulfonyl group (-SO₂F) is a key functional group in the realm of click chemistry, particularly in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. sigmaaldrich.comresearchgate.net Its reactivity is centered at the electrophilic sulfur(VI) atom.
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
The sulfur atom in the fluorosulfonyl group is highly electrophilic and susceptible to attack by nucleophiles. This results in the displacement of the fluoride ion, which is a good leaving group. A wide variety of nucleophiles can participate in this reaction, leading to the formation of sulfonamides, sulfonic esters, and other sulfur(VI) derivatives. The general mechanism involves the nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal intermediate, which then collapses to expel the fluoride ion.
The reactivity of the sulfonyl fluoride can be influenced by the nature of the furan (B31954) ring. The electron-donating character of the furan ring may slightly decrease the electrophilicity of the sulfur atom compared to sulfonyl fluorides attached to electron-withdrawing aromatic systems.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Applications
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions that utilizes the reliable and specific reactivity of the S(VI)-F bond. sigmaaldrich.comnih.gov These reactions are characterized by their high efficiency, broad scope, and the stability of the resulting linkages. 5-(Fluorosulfonyl)furan-2-carboxylic acid is a potential substrate for SuFEx chemistry, allowing for its conjugation to a variety of molecules.
The reaction of this compound with various nucleophiles is expected to proceed under standard SuFEx conditions.
Amines: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, leading to the formation of stable sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HF byproduct.
Alkoxysilanes: Aryl silyl (B83357) ethers are common partners in SuFEx reactions, reacting to form sulfonate esters. nih.gov This transformation is often catalyzed by a fluoride source or a suitable base.
The general mechanism for the reaction with an amine involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of fluoride. The presence of the carboxylic acid group on the furan ring might necessitate the use of protecting groups or careful control of reaction conditions to avoid side reactions.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Sulfonamide | Base (e.g., triethylamine (B128534), DIPEA), aprotic solvent (e.g., THF, CH₂Cl₂) |
| Secondary Amine (R₂NH) | Sulfonamide | Base (e.g., triethylamine, DIPEA), aprotic solvent (e.g., THF, CH₂Cl₂) |
| Aryl Silyl Ether (Ar-OSiMe₃) | Sulfonate Ester | Fluoride source (e.g., CsF, TBAF) or base catalyst (e.g., DBU), aprotic solvent (e.g., acetonitrile) |
While SuFEx reactions can proceed without a catalyst, their rates can be significantly enhanced by the use of appropriate catalytic systems. Common catalysts include:
Organic Bases: Tertiary amines such as triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. nih.gov
Bifluoride Salts: Salts such as potassium bifluoride (KHF₂) are also known to catalyze SuFEx reactions. nih.gov
N-Heterocyclic Carbenes (NHCs): Recent studies have shown that NHCs can be effective organocatalysts for SuFEx reactions with alcohols and amines. figshare.com
The choice of catalyst can influence the reaction rate and selectivity, and optimization may be required for reactions involving this compound, especially to ensure chemoselectivity in the presence of the carboxylic acid group.
Reductive Transformations of the Sulfonyl Fluoride Moiety
The reduction of a sulfonyl fluoride to a thiol or a disulfide is a challenging transformation due to the high stability of the sulfonyl fluoride group. Strong reducing agents and harsh reaction conditions are typically required. However, such conditions may not be compatible with the furan ring, which is susceptible to reduction or decomposition under strongly reducing or acidic conditions. nih.gov
Potential reductive methods that could be explored, with caution for the stability of the furan ring, include the use of strong reducing agents like lithium aluminum hydride or catalytic hydrogenation under high pressure. However, chemoselective reduction of the sulfonyl fluoride without affecting the furan ring or the carboxylic acid would be a significant synthetic challenge.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group of this compound can undergo a variety of standard transformations, such as esterification and amidation. These reactions typically proceed via nucleophilic acyl substitution.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent.
Amidation: The formation of amides can be achieved by reacting the carboxylic acid with an amine, usually in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. Direct condensation of carboxylic acids and amines can also be achieved under hydrothermal conditions. researchgate.net The synthesis of furan-2-carboxamides has been reported using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net
| Reaction | Reagents | Product |
|---|---|---|
| Esterification (Fischer) | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | 5-(Fluorosulfonyl)furan-2-carboxylate ester |
| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC, TBTU) | 5-(Fluorosulfonyl)furan-2-carboxamide |
Esterification Reactions for Carboxylic Acid Derivatives
The carboxylic acid group of this compound readily undergoes esterification to form a variety of ester derivatives. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), are applicable. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can also yield the corresponding esters.
A related synthesis highlights the amenability of similar furan-2-carboxylates to these transformations. For instance, benzyl (B1604629) 5-fluorofuran-2-carboxylate has been synthesized via fluorodenitration of benzyl 5-nitrofuran-2-carboxylate. researchgate.net This resulting ester can then be converted to the carboxylic acid, demonstrating the stability of the furan ring under these reaction conditions. researchgate.net The presence of the electron-withdrawing fluorosulfonyl group at the 5-position is expected to increase the electrophilicity of the carboxylic acid's carbonyl carbon, potentially facilitating nucleophilic attack by an alcohol and enhancing the rate of esterification.
Table 1: Common Esterification Methods Applicable to this compound
| Method | Reagents | Conditions | Product |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Methyl/Ethyl 5-(fluorosulfonyl)furan-2-carboxylate |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Solvent (e.g., Acetone), Reflux | Methyl 5-(fluorosulfonyl)furan-2-carboxylate |
| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC), Catalyst (e.g., DMAP) | Anhydrous Solvent (e.g., DCM), Room Temperature | Corresponding Ester |
Amidation and Peptide Coupling Applications
The carboxylic acid functionality of this compound can be converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, acyl azide, or an active ester. Common coupling reagents used in peptide synthesis are particularly effective for this purpose.
Peptide coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), can be employed. peptide.combachem.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-azabenzotriazol-1-ol (HOAt) to minimize racemization, facilitate the formation of an amide bond under mild conditions. peptide.comsigmaaldrich.com The process involves the in-situ formation of an active ester, which is then readily attacked by the amine. sigmaaldrich.com The electron-withdrawing nature of the fluorosulfonyl group is anticipated to enhance the reactivity of the carboxylic acid toward these coupling reactions.
Table 2: Selected Peptide Coupling Reagents for Amidation
| Reagent | Abbreviation | Byproducts | Key Features |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (insoluble) | Commonly used in solution-phase synthesis. peptide.com |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (soluble) | Preferred for solid-phase synthesis. peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (less hazardous byproducts than BOP) | Efficient and rapid coupling. bachem.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Highly effective with reduced epimerization. sigmaaldrich.com |
Decarboxylation Strategies and Mechanisms
The decarboxylation of furan-2-carboxylic acids can be achieved under thermal conditions, often requiring high temperatures. researchgate.net The mechanism is thought to proceed through an ipso-substitution pathway, which is a form of electrophilic aromatic substitution. youtube.com In this process, a proton acts as the electrophile, attacking the carbon atom to which the carboxyl group is attached. This is followed by the loss of carbon dioxide. The stability of the intermediate formed during this process plays a crucial role in the reaction's feasibility.
For this compound, the presence of the strongly electron-withdrawing fluorosulfonyl group at the 5-position would deactivate the furan ring towards electrophilic attack. This deactivation is expected to make the ipso-protonation step more difficult, thereby increasing the temperature required for decarboxylation compared to unsubstituted furan-2-carboxylic acid. Enzymatic approaches have also been explored for the reversible decarboxylation of furan-2,5-dicarboxylic acid to 2-furoic acid, suggesting potential biocatalytic routes for decarboxylation under milder conditions. acs.orgresearchgate.net
Reactivity of the Furan Heterocycle in the Context of Multi-Substituted Systems
The furan ring in this compound is susceptible to a variety of reactions, including hydrogenation, ring-opening, and substitution reactions. The presence of two electron-withdrawing substituents significantly influences its reactivity.
Hydrogenation and Ring Saturation of the Furan Core
The catalytic hydrogenation of furan derivatives can lead to a range of products, including the saturation of the furan ring to form tetrahydrofuran (B95107) derivatives. mdpi.com The specific outcome of the hydrogenation of this compound would depend on the choice of catalyst and reaction conditions. Catalysts based on noble metals such as palladium, platinum, and ruthenium, as well as non-noble metals like nickel and copper, are commonly used for furan hydrogenation. mdpi.comnih.gov
Complete saturation of the furan ring would yield tetrahydrofuran-2-carboxylic acid derivatives. However, partial hydrogenation or hydrogenolysis of the C-O bonds can also occur, potentially leading to ring-opened products. mdpi.com The presence of the fluorosulfonyl group may influence the catalytic activity and selectivity of the hydrogenation process.
Table 3: Potential Products from the Hydrogenation of the Furan Ring
| Product Type | Description |
| Tetrahydrofuran derivative | Complete saturation of the furan ring. |
| Dihydrofuran derivative | Partial hydrogenation of the furan ring. |
| Ring-opened products | Hydrogenolysis of the C-O bonds in the furan ring. |
Ring-Opening Reactions and Subsequent Transformations
The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening reactions. researchgate.netmdpi.com The mechanism of acid-catalyzed ring-opening typically involves the protonation of the furan ring, followed by nucleophilic attack by a solvent molecule, such as water. acs.orgscite.ai This leads to the formation of an intermediate that can undergo further transformations to yield linear products. researchgate.netacs.org For this compound, the electron-withdrawing substituents would likely make the ring more susceptible to nucleophilic attack after initial protonation.
Oxidative ring-opening is another important transformation pathway for furans. nih.gov Oxidation can lead to the formation of γ-ketoenal or cis-enedione intermediates, which are electrophilic and can react with various nucleophiles. nih.gov This reactivity is the basis for the toxicity of some furan-containing compounds. nih.gov The specific products of ring-opening would depend on the reaction conditions and the subsequent workup.
Regioselective Electrophilic and Nucleophilic Aromatic Substitution Patterns
The furan ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions (α-positions). pearson.comksu.edu.sa However, in this compound, both α-positions are already substituted. Both the carboxylic acid and the fluorosulfonyl groups are electron-withdrawing and act as deactivating groups, making further electrophilic substitution on the furan ring challenging. matanginicollege.ac.in If substitution were to occur, it would be directed to the 3- or 4-positions (β-positions).
Conversely, the presence of strong electron-withdrawing groups facilitates nucleophilic aromatic substitution (SNAAr). wikipedia.org A good leaving group is typically required for this type of reaction. While the fluorosulfonyl group itself could potentially act as a leaving group under certain conditions, nucleophilic attack on the furan ring is generally difficult due to the ring's inherent electron-rich nature. quimicaorganica.org However, the strong deactivation by the two substituents might render the ring susceptible to attack by strong nucleophiles at the positions activated by these groups.
Synergistic Reactivity and Orthogonality of Multiple Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three key components: the furan ring, the fluorosulfonyl group, and the carboxylic acid group. The presence of two strong electron-withdrawing groups, the fluorosulfonyl (-SO₂F) and the carboxylic acid (-COOH), significantly influences the reactivity of the furan ring and allows for selective chemical transformations. This enables both synergistic and orthogonal reactivity, where the functional groups can either modify each other's reactivity or be addressed independently.
The electron-withdrawing nature of both substituents deactivates the furan ring towards electrophilic aromatic substitution. This effect is a classic example of synergistic reactivity, where the combined electronic influence of the groups makes the furan ring less nucleophilic than furan itself.
A key aspect of the chemistry of this compound is the potential for orthogonal reactivity, allowing for selective manipulation of one functional group in the presence of the other. This is primarily due to the distinct chemical nature of the carboxylic acid and the fluorosulfonyl moieties.
The carboxylic acid group can undergo typical transformations such as esterification and amidation. For instance, in a closely related compound, furan-2,5-dicarboxylic acid, regioselective monoamidation has been successfully achieved. pku.edu.cn This suggests that the carboxylic acid function of this compound can be selectively converted into an amide by using a suitable coupling reagent, while the fluorosulfonyl group remains intact. This chemoselectivity is crucial for the synthesis of derivatives with diverse functionalities.
Conversely, the fluorosulfonyl group exhibits its own characteristic reactivity. Aryl sulfonyl fluorides are known to be relatively stable and less reactive than their sulfonyl chloride counterparts. nih.gov However, they can react with nucleophiles under specific conditions. For example, the synthesis of sulfonyl fluorides from sulfonyl chlorides has been demonstrated in the presence of a carboxylic acid group, highlighting the stability of the latter under these reaction conditions. nih.gov This suggests that the fluorosulfonyl group of this compound could potentially be converted to sulfonamides or other derivatives without affecting the carboxylic acid.
The following table summarizes the potential orthogonal reactions of this compound based on the reactivity of analogous compounds.
| Functional Group Targeted | Reaction Type | Potential Reagents | Expected Product |
|---|---|---|---|
| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | 5-(Fluorosulfonyl)furan-2-carboxamide derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst or Coupling Agent | Alkyl 5-(fluorosulfonyl)furan-2-carboxylate |
| Fluorosulfonyl Group | Sulfonamide Formation | Amine, Base | 5-(Aminosulfonyl)furan-2-carboxylic acid derivative |
While direct experimental data on the synergistic and orthogonal reactivity of this compound is limited in publicly available literature, the well-established principles of organic chemistry and the reactivity of similar bifunctional furan derivatives provide a strong basis for predicting its chemical behavior. The distinct reactivity of the carboxylic acid and fluorosulfonyl groups allows for a high degree of control in synthetic transformations, making it a valuable building block in medicinal chemistry and materials science. Further research into the specific reaction conditions for this compound would be beneficial to fully exploit its synthetic potential.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-(fluorosulfonyl)furan-2-carboxylic acid in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity and chemical environment of each atom.
The analysis of one-dimensional NMR spectra provides foundational information about the molecule's structure. Due to the substitution at the 2 and 5 positions of the furan (B31954) ring, the two remaining protons at the 3 and 4 positions form an AX spin system, appearing as two distinct doublets in the ¹H NMR spectrum. The presence of the strongly electron-withdrawing fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups is expected to shift these signals significantly downfield compared to unsubstituted furan.
The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the molecule (four for the furan ring and one for the carboxyl group). The chemical shifts are influenced by the electronegativity of the attached groups, with the carbons directly bonded to oxygen (C2, C5) and the carboxyl carbon appearing furthest downfield.
¹⁹F NMR spectroscopy is crucial for confirming the presence of the fluorosulfonyl group. It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of sulfonyl fluorides. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of furan-2-carboxylic acid nih.govwikipedia.org, 5-(4-nitrophenyl)furan-2-carboxylic acid mdpi.com, and the known substituent effects of the -SO₂F group.
| Nucleus | Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Expected Coupling Constant (J) [Hz] |
| ¹H | H-3 | 7.4 - 7.6 | Doublet (d) | JH3-H4 ≈ 3.5 - 4.0 |
| H-4 | 7.3 - 7.5 | Doublet (d) | JH4-H3 ≈ 3.5 - 4.0 | |
| COOH | 12.0 - 14.0 | Broad Singlet (br s) | N/A | |
| ¹³C | C2 (C-COOH) | 148 - 152 | Singlet | N/A |
| C3 | 120 - 124 | Singlet | N/A | |
| C4 | 115 - 119 | Singlet | N/A | |
| C5 (C-SO₂F) | 155 - 160 | Singlet | N/A | |
| COOH | 158 - 162 | Singlet | N/A | |
| ¹⁹F | SO₂F | +40 to +70 | Singlet | N/A |
Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity of the atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the scalar coupling between the furan ring protons. A cross-peak connecting the signals of H-3 and H-4 would definitively prove their adjacent positions on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation between the ¹H signal assigned to H-3 and the ¹³C signal for C-3, as well as a correlation between H-4 and C-4. This provides an unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying the positions of non-protonated (quaternary) carbons. For this compound, key expected HMBC correlations would include:
H-3 correlating to C-2, C-4, and C-5.
H-4 correlating to C-2, C-3, and C-5.
The carboxylic acid proton, if observable, correlating to the carboxyl carbon and C-2.
These correlations would provide unequivocal proof of the 2,5-disubstitution pattern on the furan ring.
Isotope labeling, particularly with deuterium (B1214612) (²H), is a valuable technique for elucidating reaction mechanisms and aiding in spectral assignment. mdpi.com In the context of this compound, deuterium labeling could be employed in several ways:
Mechanistic Studies: To study the synthesis of the compound, a deuterated starting material could be used. Tracking the position of the deuterium label in the final product via NMR or Mass Spectrometry can provide insight into the reaction pathway.
Spectral Assignment: Synthesizing a selectively deuterated analog, for instance, this compound-4-d, would result in the disappearance of the H-4 signal in the ¹H NMR spectrum, and the H-3 signal would collapse from a doublet to a singlet. This would confirm the original assignments of H-3 and H-4.
Exchange Studies: The acidic proton of the carboxylic acid group can be readily exchanged with deuterium by adding a small amount of D₂O to the NMR sample. This would cause the broad singlet corresponding to the -COOH proton to disappear from the ¹H NMR spectrum, confirming its assignment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₅H₃FO₅S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which provides strong evidence for the molecular formula.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show characteristic losses of functional groups. Key fragmentation pathways would likely involve:
Loss of a fluorine radical (•F) from the molecular ion.
Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds. nih.gov
Decarboxylation, involving the loss of carbon dioxide (CO₂).
Loss of the entire carboxyl group (•COOH).
Cleavage of the furan ring.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Lost Neutral(s) |
| 193.97 | [M-H]⁻ (deprotonated molecule) | H⁺ |
| 176.98 | [M-OH]⁺ | •OH |
| 150.98 | [M-CO₂H]⁺ | •CO₂H |
| 130.99 | [M-SO₂]⁺• | SO₂ |
| 111.99 | [M-F-CO₂]⁺ | F, CO₂ |
| 83.99 | [M-SO₂F]⁺ | •SO₂F |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra of this compound are expected to be complex but would feature distinct bands corresponding to the carboxylic acid, sulfonyl fluoride (B91410), and furan moieties. nist.govspectroscopyonline.com
Carboxylic Acid Group: This group gives rise to very characteristic bands. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is indicative of strong hydrogen bonding (dimer formation). The C=O stretching vibration will appear as a strong, sharp band around 1700-1730 cm⁻¹.
Sulfonyl Fluoride Group: The -SO₂F group has strong, characteristic stretching vibrations. The asymmetric S=O stretch typically appears around 1400-1450 cm⁻¹, while the symmetric stretch is found near 1200-1240 cm⁻¹. The S-F stretch is expected in the 800-900 cm⁻¹ region.
Furan Ring: The furan ring will show C-H stretching vibrations above 3100 cm⁻¹. Ring stretching vibrations (C=C and C-O) typically occur in the 1600-1300 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| C-H stretch | Furan Ring | 3150 - 3100 | Medium |
| C=O stretch | Carboxylic Acid | 1730 - 1700 | Strong |
| C=C stretch | Furan Ring | 1600 - 1450 | Medium-Weak |
| S=O asymmetric stretch | Sulfonyl Fluoride | 1450 - 1400 | Strong |
| S=O symmetric stretch | Sulfonyl Fluoride | 1240 - 1200 | Strong |
| C-O stretch | Carboxylic Acid / Furan | 1300 - 1100 | Medium-Strong |
| S-F stretch | Sulfonyl Fluoride | 900 - 800 | Strong |
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If suitable crystals of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov
Furthermore, XRD reveals crucial information about intermolecular interactions and crystal packing. Given the functional groups present, several key interactions are anticipated: mdpi.com
Hydrogen Bonding: The most prominent interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable arrangement for carboxylic acids in the solid state.
Other Interactions: Weaker interactions involving the electronegative oxygen and fluorine atoms of the sulfonyl fluoride group with hydrogen atoms or other parts of neighboring molecules (e.g., C-H···O or C-H···F contacts) would also be expected to influence the crystal packing.
The collective data from these advanced analytical methods provide a comprehensive and unambiguous characterization of this compound, confirming its covalent structure and shedding light on its solid-state architecture.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for the purification, separation, and purity assessment of synthesized chemical compounds. While specific research detailing the chromatographic analysis of this compound is not extensively available, the methodologies applied to structurally similar furan derivatives, particularly furan carboxylic acids, provide a robust framework for its characterization. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for analyzing volatile and thermally stable compounds. For the analysis of furan derivatives, GC-MS provides high sensitivity for detecting even trace amounts. researchgate.net The successful separation of various furan isomers and derivatives, such as methylfuran and dimethylfuran, has been achieved using columns like the HP-5MS. researchgate.netnih.gov This suggests that a similar approach could be effective for this compound, likely after a derivatization step to increase its volatility, a common practice for carboxylic acids. The mass spectrometer detector allows for the identification of the compound based on its specific retention time and mass spectrum. researchgate.net
A hypothetical GC-MS analysis for a derivatized form of this compound could yield data similar to what is observed for other furan derivatives. The table below illustrates the type of information that would be obtained.
Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Expected Value/Observation |
| GC Column | HP-5MS or similar capillary column |
| Injector Temperature | ~280 °C |
| Oven Program | Ramped temperature program, e.g., initial hold at a lower temperature followed by a ramp to a higher temperature (~200-250 °C) |
| Carrier Gas | Helium |
| Retention Time | A specific time unique to the derivatized compound under the given conditions |
| Mass Spectrum | A characteristic fragmentation pattern allowing for structural confirmation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds like carboxylic acids, often without the need for derivatization. This technique has been successfully used for the simultaneous determination of various furan derivatives, including 2-furoic acid and 5-hydroxymethyl furoic acid, in complex matrices. nih.gov The use of a diode array detector in conjunction with LC can assess the purity of the chromatographic peaks. nih.gov
For this compound, a reversed-phase LC method, possibly using a C18 column, coupled with a mass spectrometer would be an effective strategy for purity assessment and quantification. researchgate.net The mobile phase would likely consist of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity for confirmation and quantification of the target compound in complex mixtures. usda.gov
Illustrative LC-MS Parameters for Furan Carboxylic Acid Analysis
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 (e.g., 150 mm × 4.6mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of aqueous formic or acetic acid and methanol/acetonitrile nih.govresearchgate.net |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | Mass Spectrometry (MS), Tandem MS (MS/MS), Diode Array Detection (DAD) nih.gov |
| Retention Time | Specific to the compound and analytical conditions |
| Purity Assessment | Peak purity analysis using DAD; selective detection using MS |
The application of these standard chromatographic methods would be indispensable for isolating this compound from reaction mixtures and accurately determining its purity, which is a critical step in its chemical characterization.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 5-(Fluorosulfonyl)furan-2-carboxylic acid, these calculations would reveal key insights into its stability, reactivity, and electronic properties. Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be used to solve the electronic Schrödinger equation.
Key parameters derived from these calculations include:
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a primary indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electronegative and electropositive regions. This is essential for predicting sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the molecule's surface, indicating regions of positive and negative potential. These maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.
Table 6.1: Predicted Electronic Properties from a Hypothetical Quantum Chemical Calculation (Note: The following data is illustrative and not based on actual published results for this specific molecule.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT could be used to model its reactions, such as its role in covalent inhibitor formation or other chemical transformations.
A DFT study would involve:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the desired reactants and products.
Table 6.2: Hypothetical DFT Data for a Reaction Involving this compound (Note: The following data is illustrative and not based on actual published results for this specific molecule.)
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Starting materials of the proposed reaction. |
| 2 | Transition State (TS1) | +22.5 | The energy barrier for the first step of the reaction. |
| 3 | Intermediate | -5.3 | A metastable species formed during the reaction. |
| 4 | Transition State (TS2) | +15.8 | The energy barrier for the second step of the reaction. |
| 5 | Products | -12.1 | The final, more stable chemical species. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve identifying its stable conformers (rotational isomers), particularly concerning the rotation around the C-C and C-S single bonds.
Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles and calculating the energy at each step can identify low-energy conformations.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent like water). This can reveal preferred conformations and the flexibility of the molecular structure.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify the molecule. For this compound, these predictions are highly valuable.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and their intensities. These computed frequencies, when properly scaled, can be compared with experimental IR spectra to assign specific peaks to the vibrations of functional groups (e.g., C=O stretch of the carboxylic acid, S=O stretches of the sulfonyl fluoride).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These theoretical values are crucial for assigning signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Table 6.3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published results for this specific molecule.)
| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group/Atom |
|---|---|---|---|
| IR | Vibrational Frequency (C=O) | 1735 cm⁻¹ | Carboxylic acid carbonyl stretch |
| IR | Vibrational Frequency (S=O asymm) | 1420 cm⁻¹ | Asymmetric SO₂ stretch |
| ¹³C NMR | Chemical Shift (C=O) | 165 ppm | Carboxylic acid carbon |
| ¹H NMR | Chemical Shift (COOH) | 11.5 ppm | Carboxylic acid proton |
| ¹⁹F NMR | Chemical Shift (SO₂F) | +45 ppm | Sulfonyl fluoride (B91410) fluorine |
| UV-Vis | λmax | 265 nm | π → π* transition in the furan (B31954) ring system |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The future synthesis of 5-(Fluorosulfonyl)furan-2-carboxylic acid is geared towards leveraging sustainable feedstocks and green chemistry principles. The furan (B31954) core of the molecule is readily derivable from furfural (B47365), a platform chemical produced from lignocellulosic biomass. researchgate.netrsc.org This bio-based origin provides a significant advantage over petroleum-derived aromatics. Research is anticipated to focus on pathways that begin with 2-furoic acid, which is an oxidation product of furfural. rsc.orgnih.gov
Key synthetic challenges involve the selective introduction of the fluorosulfonyl group onto the furan ring at the C5 position. Traditional methods for creating aryl sulfonyl fluorides often involve multiple steps, such as the chlorosulfonylation of an aromatic ring followed by a halogen exchange reaction (halex) where a fluoride (B91410) source like potassium fluoride (KF) replaces the chloride. ccspublishing.org.cn While effective, these routes can involve harsh reagents.
Emerging research is focused on more direct and environmentally benign methods. sciencedaily.com These include:
Direct C-H Fluorosulfonylation: Advanced catalytic systems are being explored to directly convert a C-H bond on the furan ring to a C-SO2F bond, potentially bypassing the need for intermediate halides.
Electrochemical Synthesis: A highly promising green approach involves the electrochemical oxidative coupling of a furan-5-thiol derivative with a fluoride source. researchgate.netnih.gov This method can operate at room temperature, avoids harsh chemical oxidants, and is well-suited for continuous flow processes. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers another mild pathway for generating sulfonyl radicals from precursors like sulfinates, which can then be trapped with a fluorine source to form the sulfonyl fluoride. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Typical Precursors | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Halex | 2-Furoic acid | Chlorosulfonic acid, Thionyl chloride, KF | Established methodology | Harsh reagents, multiple steps |
| Electrochemical Synthesis | 5-Mercapto-furan-2-carboxylic acid | Potassium fluoride (KF), Electric current | Green, mild conditions, high efficiency researchgate.net | Requires specialized equipment |
| Photoredox Catalysis | Furan-2-carboxylic-5-sulfinic acid | Photocatalyst, light source, Selectfluor | Very mild conditions, high functional group tolerance organic-chemistry.org | Catalyst cost, scalability |
| Decarboxylative Halosulfonylation | Furan-2,5-dicarboxylic acid | Copper catalyst, SO2 source, NFSI | Uses carboxylic acid as a leaving group princeton.edu | Requires difunctional starting material |
Expansion of SuFEx Click Chemistry Applications beyond Current Paradigms in Chemical Biology and Materials Science
The fluorosulfonyl group is a key functional handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. eurekalert.orgsigmaaldrich.com This reaction is prized for its reliability, high yield, and the exceptional stability of the resulting sulfonate (-SO2-O-) or sulfonamide (-SO2-N-) linkages. nih.gov The R-SO2F group is remarkably stable under a wide range of conditions, including physiological ones, yet reacts efficiently with specific nucleophiles under catalytic activation. nih.govmdpi.com
This compound is a bifunctional linker. Its two distinct functional groups—the SuFEx handle and the carboxylic acid—can be addressed with orthogonal chemistries. This dual reactivity opens up vast possibilities:
In Materials Science: The compound can serve as a monomer for the creation of novel bio-based polymers. The carboxylic acid can be polymerized (e.g., to form polyesters or polyamides), leaving the sulfonyl fluoride group pendant along the polymer chain. These groups can then be used for post-polymerization modification via SuFEx, allowing for the grafting of other molecules to tune the material's properties (e.g., hydrophobicity, conductivity, or biological activity).
In Chemical Biology: The carboxylic acid can be used to attach the molecule to an amine group on a biomolecule, such as a protein or antibody. The appended sulfonyl fluoride then acts as a stable, covalent warhead that can be used to label or inhibit a specific biological target by reacting with nucleophilic residues like serine, tyrosine, or lysine. enamine.net Its bio-derived furan core makes it an attractive building block for creating more sustainable probes and therapeutics.
Future research will likely focus on using this and similar bifunctional SuFEx hubs to construct complex, multi-dimensional architectures and dynamic materials that are not easily accessible through other means. eurekalert.org
Exploration of Chemo- and Regioselective Functionalization Strategies for Complex Systems
The presence of three distinct reactive sites—the carboxylic acid, the fluorosulfonyl group, and the furan ring—on this compound presents both an opportunity and a challenge for synthetic chemists. The development of selective functionalization strategies is crucial for unlocking its full potential as a building block.
Chemoselectivity: This involves targeting one functional group while leaving the others intact. The sulfonyl fluoride group is significantly less electrophilic than a sulfonyl chloride and is generally unreactive towards many common nucleophiles in the absence of a SuFEx catalyst. princeton.edu This inherent stability allows for selective reactions at the carboxylic acid group (e.g., esterification, amidation) under standard conditions without disturbing the -SO2F moiety. Conversely, SuFEx reactions can be performed on the sulfonyl fluoride without affecting an ester or amide.
Regioselectivity: This concerns the selective functionalization of the furan ring itself. The C3 and C4 positions of the furan ring are available for further substitution. Both the carboxylic acid and the fluorosulfonyl group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but will direct incoming electrophiles to the C3 or C4 positions. Future work will involve developing precise conditions (e.g., directed ortho-metalation) to selectively functionalize one of these positions, enabling the synthesis of tri- and tetra-substituted furan derivatives with precisely controlled architectures. nih.gov
Mastering these selective transformations will allow for the incorporation of this furan scaffold into highly complex molecules, such as natural products, pharmaceuticals, and advanced functional materials.
Table 2: Reactivity and Selective Functionalization of this compound
| Reactive Site | Type of Reaction | Typical Reagents | Selectivity Considerations |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation | Alcohols, Amines (with coupling agents) | Highly selective; -SO2F group is unreactive under these conditions. |
| Fluorosulfonyl (-SO2F) | SuFEx Click Chemistry | Phenols, Amines (with base or catalyst) | Highly selective for SuFEx; does not affect esters or amides. nih.gov |
| Furan Ring (C3/C4) | Electrophilic Substitution, Metalation | Halogens, Nitrating agents, Organolithiums | Regioselectivity is directed by existing groups; requires careful condition optimization. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl fluorides can involve hazardous reagents and intermediates. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers a powerful solution to these challenges. chemistryworld.com The integration of the synthesis of this compound with flow chemistry platforms is a key future direction.
Advantages of flow synthesis for this compound include:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling potentially exothermic reactions or toxic reagents. researchgate.net
Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and selectivities.
Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than using larger batch reactors.
Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for manual workup and isolation of intermediates. For example, the electrochemical synthesis of a sulfonyl fluoride could be directly coupled in-line with a subsequent SuFEx reaction to generate a final product in a single, automated run. researchgate.net
Automated platforms using flow chemistry will enable the rapid synthesis and screening of libraries of derivatives based on the this compound scaffold, accelerating discovery in both drug development and materials science.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(fluorosulfonyl)furan-2-carboxylic acid, and how can purity be optimized?
- Answer : Synthesis typically involves introducing the fluorosulfonyl group to a furan-2-carboxylic acid precursor. A related method for ethyl 5-(chlorosulfonyl)furan-2-carboxylate uses chlorosulfonic acid under controlled conditions (e.g., low temperature, inert atmosphere) to avoid side reactions . For fluorosulfonyl derivatives, substituting chlorine with fluorine via nucleophilic displacement (e.g., using KF or AgF) may apply. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.5 ppm (furan protons), δ 13.1 ppm (carboxylic acid -OH, broad). ¹⁹F NMR detects the fluorosulfonyl group at δ ~55 ppm (vs. CFCl3) .
- FT-IR : Peaks at 1720 cm⁻¹ (C=O, carboxylic acid), 1350–1400 cm⁻¹ (S=O stretching), and 750 cm⁻¹ (C-F) confirm functional groups .
- HRMS : Expected [M-H]⁻ ion at m/z 220.9824 (C₆H₃FO₅S) with <2 ppm error .
Q. What safety protocols should be followed when handling this compound?
- Answer : Although specific toxicity data are limited, treat it as a hazardous material due to its sulfonyl and fluorine groups. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin with water (15+ minutes) and seek medical attention. Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The -SO₂F group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) at room temperature. For example, coupling with primary amines in DMF yields sulfonamide derivatives (e.g., 5-(sulfamoyl)furan-2-carboxylic acids). Kinetic studies show a second-order rate constant (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) in methanol, slower than chlorosulfonyl analogs due to fluorine’s electron-withdrawing effects . Optimize yields (>80%) by using 2 eq. nucleophile and 4Å molecular sieves to absorb HF byproducts .
Q. What challenges arise in analyzing trace quantities of this compound in environmental samples?
- Answer : Detection limits are constrained by its high polarity and low volatility. Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in water/acetonitrile). Electrospray ionization (ESI⁻) enhances sensitivity for the [M-H]⁻ ion (m/z 221). Quantify down to 0.1 ppb with a linear range of 0.1–100 ppb (R² >0.99). Matrix effects in soil/water require solid-phase extraction (SPE) using Oasis HLB cartridges .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Answer : Molecular docking (AutoDock Vina) reveals affinity for enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase II). The fluorosulfonyl group forms hydrogen bonds with Arg67 and Thr199 (binding energy ≈ -8.2 kcal/mol). MD simulations (AMBER) show stable binding over 100 ns, with RMSD <2 Å. Validate predictions using SPR (KD ≈ 15 µM) and ITC (ΔH = -12 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
